5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine
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Overview
Description
5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine typically involves multiple steps, starting with the preparation of the oxadiazole ring, followed by the formation of the pyrrolidine moiety, and finally the coupling with the pyridine ring. Common synthetic routes include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyrrolidine Moiety: Pyrrolidine rings can be synthesized via cyclization reactions involving amines and diols or through the reduction of pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with the pyrrolidine moiety.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole derivatives, are structurally related.
Methoxyphenyl Compounds: Compounds like methoxyphenylpiperazine share the methoxyphenyl group.
Uniqueness
5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-5-6-15(12-21-13)20(25)24-11-3-4-17(24)19-22-18(23-27-19)14-7-9-16(26-2)10-8-14/h5-10,12,17H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBWCKNMURGROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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